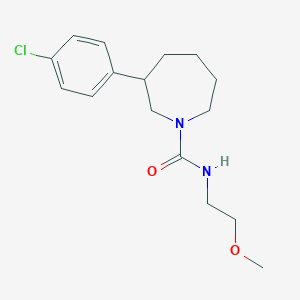

![molecular formula C13H11F3N2O2 B2836145 ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate CAS No. 93618-46-3](/img/structure/B2836145.png)

ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered aromatic ring, substituted with a trifluoromethyl group (-CF3). The presence of the ester functional group (carboxylate) suggests that it might be involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group might influence the electronic properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The ester group might undergo hydrolysis, transesterification, or other reactions typical for esters. The trifluoromethyl group is generally quite stable but could possibly undergo certain reactions under specific conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the ester and trifluoromethyl groups) would influence its properties like solubility, melting point, boiling point, etc .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Use in Pd-Catalysed Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions. These reactions lead to the formation of various condensed pyrazoles, demonstrating the compound's utility in creating complex chemical structures (Arbačiauskienė et al., 2011).

Structural Analysis and Characterization : The structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been conducted through spectroscopic and X-ray diffraction studies. These analyses provide insights into the molecular geometry and electronic structure of the compound (Viveka et al., 2016).

Applications in Materials and Biological Fields

Optical Nonlinearity : A series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has been synthesized and characterized, with a focus on their optical nonlinearity. These compounds, including ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, show potential for optical limiting applications, indicating their use in materials science (Chandrakantha et al., 2013).

Corrosion Inhibition : Pyrazolopyrazole derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been explored as corrosion inhibitors for mild steel. These studies are crucial for industrial applications, particularly in the pickling process (Dohare et al., 2017).

Crystallography and Molecular Modeling

Crystal Structure Investigations : The compound's crystal structure has been a subject of research, providing detailed insights into its molecular interactions and stability. Studies like these are vital for understanding the compound's properties and potential applications in various fields (Kumar et al., 2018).

Density Functional Theory (DFT) Studies : DFT calculations have been utilized to investigate the molecular electrostatic potential and leading molecular orbitals of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate. These theoretical studies complement experimental findings and offer deeper insights into the compound's properties (Zhao & Wang, 2023).

Wirkmechanismus

Target of Action

Related compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s known that trifluoromethyl groups often enhance the lipophilicity and metabolic stability of pharmaceuticals, potentially improving their interaction with target proteins .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

The compound’s predicted properties include a density of 1179±006 g/cm3, a boiling point of 2521±350 °C, and a vapor pressure of 002mmHg at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

Related compounds have been shown to induce various cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in organic solvents such as ethanol, methanol, and dichloromethane may affect its delivery and absorption . Furthermore, its stability may be influenced by storage conditions, with a recommended storage temperature of -20°C .

Safety and Hazards

Zukünftige Richtungen

The study and application of this compound would depend on its intended use. If it shows promising activity in a certain area (like medicinal chemistry or material science), future work might involve further optimization of its structure, studying its mechanism of action in more detail, or investigating its potential uses .

Eigenschaften

IUPAC Name |

ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBSWLGAOQQJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide](/img/structure/B2836062.png)

![5-[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2836063.png)

![1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2836065.png)

![(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2836068.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B2836069.png)

![2,5-difluoro-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2836071.png)

![2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2836073.png)

![3-(3-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2836074.png)

![2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2836077.png)

![2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde](/img/structure/B2836078.png)

![N-(3-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2836085.png)